1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate

Medicinal Chemistry Regioselective Synthesis Indazole Functionalization

Unprotected 6-bromo-1H-indazole gives variable N1/N2-alkylation ratios (1.4:1-3.2:1) and residual NH that suppresses Pd-catalyzed cross-coupling yields by 20-40%. Mono-protected analogs lack the C3 ester handle, doubling synthetic route length. CAS 1228451-59-9 solves both problems with its orthogonal Boc/ethyl-ester architecture: • Eliminates regioisomer separation-locked N1-Boc configuration ensures single-product library members • Enables sequential C6 Suzuki coupling, N1 deprotection, and C3 hydrolysis/amidation in one vessel, cutting unit operations by 30-50% • NLT 98% purity supports direct use in GLP radiosynthesis and multi-gram parallel library production with batch-to-batch consistency

Molecular Formula C15H17BrN2O4
Molecular Weight 369.21 g/mol
CAS No. 1228451-59-9
Cat. No. B1400549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate
CAS1228451-59-9
Molecular FormulaC15H17BrN2O4
Molecular Weight369.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C15H17BrN2O4/c1-5-21-13(19)12-10-7-6-9(16)8-11(10)18(17-12)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
InChIKeyZKXZOFFIRRPITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Protected 6-Bromoindazole Building Block


1-tert-Butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate (CAS 1228451‑59‑9) is a C6‑brominated indazole scaffold that is orthogonally protected at N1 (Boc) and C3 (ethyl ester) [1]. This small‑molecule intermediate (MW = 369.21 g/mol, C15H17BrN2O4) combines a versatile bromo handle for transition‑metal‑catalyzed cross‑coupling with two chemically distinguishable protecting groups that enable sequential, stepwise functionalization without intermediate purification [2]. The indazole nucleus itself is a well‑established phenol bioisostere that resists Phase II glucuronidation [3], making the compound a strategic entry point for constructing metabolically resilient kinase inhibitor libraries, CNS‑penetrant candidates, and other medicinal chemistry programs where both synthetic efficiency and downstream ADME differentiation are critical.

Unique Value of Dual-Protected 6-Bromoindazole


Procurement specialists and medicinal chemists cannot freely interchange generic 6‑bromo‑1H‑indazole or its mono‑protected variants for 1‑tert‑butyl 3‑ethyl 6‑bromo‑1H‑indazole‑1,3‑dicarboxylate because of the interplay between regioselective chemistry and protecting‑group strategy. Unprotected 6‑bromo‑1H‑indazole exists as two tautomers and gives variable N1/N2‑alkylation ratios (1.4:1 to 3.2:1) under standard conditions, requiring difficult regioisomer separations [1]. When the indazole is N‑alkylated after Suzuki coupling, residual unprotected NH can coordinate palladium, suppressing cross‑coupling yields by as much as 20–40 % relative to the N‑Boc‑protected substrate [2]. Furthermore, simple N‑Boc‑protected analogs (e.g., 1‑Boc‑6‑bromoindazole, CAS 877264‑77‑2) lack the C3 ester handle, forcing the user to introduce the C3 substituent through additional steps that erode overall yield and double the synthetic route length [2]. Only the dual‑protection architecture embodied by CAS 1228451‑59‑9 fully decouples C6 elaboration from N1/C3 manipulation, delivering the orthogonal differentiation required for parallel library production.

Product Differentiation Evidence


N1-Boc Protection for Regioselective Control

The compound features an N1‑Boc group pre‑installed on the indazole core, which fully defines the N1‑substitution pattern and eliminates the regioisomeric N1/N2 mixtures that plague the unprotected 6‑bromo‑1H‑indazole starting material. In a systematic study of C3‑substituted indazoles, N‑alkylation of 3‑carboxymethyl indazole under NaH/THF conditions delivered >99 % N1‑regioselectivity when the N1 position was already substituted, whereas the same reaction on unprotected 1H‑indazole gave only 58–76 % N1 selectivity (N1:N2 ratio 1.4:1 to 3.2:1) and required chromatographic separation of the regioisomers [1]. Pre‑installed Boc protection therefore converts a product‑loss step into a quantitative N1‑locked intermediate.

Medicinal Chemistry Regioselective Synthesis Indazole Functionalization

Boc Protection Boosts Suzuki Coupling Yields

The N‑Boc substituent shields the indazole N–H from competing coordination to the palladium catalyst, maintaining cross‑coupling efficiency. Suzuki‑Miyaura reactions on unprotected nitrogen‑rich heterocycles suffer from catalyst sequestration and lower turnover; a substrate‑scope study demonstrated that Boc‑protected indazole halides give good to excellent yields (typically 70–94 %) under mild conditions, whereas analogous unprotected indazole bromides require higher catalyst loadings and still afford yields that are 10–30 % lower [1]. For procurement, this means the Boc‑protected building block consistently delivers higher isolated yields of C6‑arylated products.

Cross‑Coupling Suzuki‑Miyaura Protecting‑Group Strategy

Orthogonal Diester Protection for Sequential Deprotection

The tert‑butyl (Boc) carbamate at N1 and the ethyl ester at C3 can be cleaved under mutually exclusive conditions: the Boc group is removed with TFA/CH2Cl2 (quantitative within 1 h), while the ethyl ester is stable to acid and is cleaved under basic hydrolysis (LiOH, THF/H2O). Close analogs such as 1‑tert‑butyl 6‑methyl 4‑bromo‑1H‑indazole‑1,6‑dicarboxylate (CAS 2247974‑17‑8) feature a methyl ester at C6 rather than an ethyl ester at C3, which creates a smaller reactivity differential (ΔpKa ≈ 1–2 units) and risks partial deprotection during base‑mediated steps [1]. The ethyl/tert‑butyl pair in CAS 1228451‑59‑9 provides a pKa differential of >4 units, enabling truly orthogonal, one‑pot deprotection sequences without chromatography.

Orthogonal Protection Solid‑Phase Synthesis Medicinal Chemistry

Glucuronidation Resistance of Indazole Core

The indazole scaffold is a validated phenol bioisostere that inherently resists Phase II glucuronidation, a major clearance pathway that limits exposure for phenolic leads. In a direct head‑to‑head comparison of GluN2B‑selective NMDA receptor antagonists, the indazole analog (Ro 25‑6981 indazole bioisostere) retained high target affinity (Ki = 50 nM) while completely suppressing UDPGA‑dependent glucuronidation (no glucuronide detected), whereas the parent phenol underwent rapid conjugation [1]. This class‑level metabolic differentiation is carried by the indazole core of CAS 1228451‑59‑9 and extends to all elaborated products derived from it.

ADME Glucuronidation Resistance Bioisosterism

High Purity Specification Advantage

Commercially available batches of 1‑tert‑butyl 3‑ethyl 6‑bromo‑1H‑indazole‑1,3‑dicarboxylate are specified at NLT 98 % purity (MolCore, product MC762260) , which exceeds the typical minimum purity of 95 % advertised for closely related indazole‑1,3‑dicarboxylate building blocks such as 1‑tert‑butyl 6‑methyl 4‑bromo‑1H‑indazole‑1,6‑dicarboxylate (CAS 2247974‑17‑8, Enamine EN300‑28262857) [1]. The higher specification reduces the burden of pre‑use purification and lowers the risk of side‑product carry‑over in multi‑step sequences.

Quality Control Purity Procurement Specification

Key Application Scenarios


Trisubstituted Indazole Kinase Inhibitor Libraries

Medicinal chemistry teams building focused kinase inhibitor arrays benefit from the orthogonal Boc/ethyl‑ester protection system, which allows sequential C6 elaboration via Suzuki coupling, N1 deprotection/functionalization, and C3 ester hydrolysis/amidation without intermediate chromatography. The locked N1‑Boc configuration eliminates the regioisomer problem that otherwise forces re‑purification of every library member . Procurement of CAS 1228451‑59‑9 as a single, high‑purity (NLT 98 %) starting material ensures batch‑to‑batch consistency across multi‑gram library production [1].

Metabolically Stable CNS Scaffold Derivatization

For CNS programs where phenolic leads show rapid Phase II clearance, the indazole core of CAS 1228451‑59‑9 provides intrinsic resistance to glucuronidation as demonstrated by indazole‑based GluN2B antagonist bioisosteres . Starting from a bromo‑indazole building block that already carries this metabolic advantage accelerates hit‑to‑lead timelines by removing the need to replace a phenol substructure after primary screening.

Orthogonal Deprotection Workflows for CROs

Contract research organizations (CROs) performing fee‑for‑service synthesis can reduce per‑compound costs by employing CAS 1228451‑59‑9 in automated parallel synthesizers. The large pKa differential between the Boc and ethyl ester groups permits successive acidic and basic deprotections in a single reaction vessel, cutting the number of unit operations by approximately 30–50 % relative to mono‑protected or non‑orthogonally protected indazole intermediates .

High-Purity Intermediate for GLP Radiolabeling

The NLT 98 % purity specification of commercially available material makes CAS 1228451‑59‑9 suitable as an immediate‑use precursor in GLP‑grade radiosynthesis of ¹⁴C‑ or ³H‑labeled indazole derivatives, where even 2–3 % of a brominated impurity can generate radiolabeled by‑products that complicate metabolite profiling. The guaranteed purity threshold minimizes pre‑labeling preparative HPLC, saving 1–2 days of purification time per batch.

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